molecular formula C9H8ClIN2O B8454362 2-chloro-N-ethyl-4-iodofuro[2,3-c]pyridin-7-amine

2-chloro-N-ethyl-4-iodofuro[2,3-c]pyridin-7-amine

Cat. No. B8454362
M. Wt: 322.53 g/mol
InChI Key: MHKDGUCLLSEUPJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-chloro-N-ethyl-4-iodofuro[2,3-c]pyridin-7-amine is a useful research compound. Its molecular formula is C9H8ClIN2O and its molecular weight is 322.53 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-chloro-N-ethyl-4-iodofuro[2,3-c]pyridin-7-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-chloro-N-ethyl-4-iodofuro[2,3-c]pyridin-7-amine including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Molecular Formula

C9H8ClIN2O

Molecular Weight

322.53 g/mol

IUPAC Name

2-chloro-N-ethyl-4-iodofuro[2,3-c]pyridin-7-amine

InChI

InChI=1S/C9H8ClIN2O/c1-2-12-9-8-5(3-7(10)14-8)6(11)4-13-9/h3-4H,2H2,1H3,(H,12,13)

InChI Key

MHKDGUCLLSEUPJ-UHFFFAOYSA-N

Canonical SMILES

CCNC1=NC=C(C2=C1OC(=C2)Cl)I

Origin of Product

United States

Synthesis routes and methods I

Procedure details

The title compound was prepared in 45% yield from 2-chloro-4-iodo-furo[2,3-c]pyridin-7-ylamine and iodoethane by a procedure analogous to Intermediate 7. 1H NMR (400 MHz, CDCl3): δ 8.08 (s, 1 H), 6.47 (s, 1 H), 4.71 (br. s., 1 H), 3.59 (qd, J=5.6, 7.2 Hz, 2 H), 1.31 (t, J=7.2 Hz, 3 H); MS (ESI): 322.96, 324.96 [M+H]+; HPLC tR=3.75 min (ZQ3: polar—4 min).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
Intermediate 7
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Yield
45%

Synthesis routes and methods II

Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.